L-5-Methyluridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

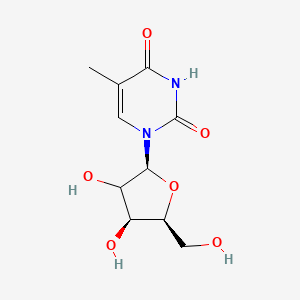

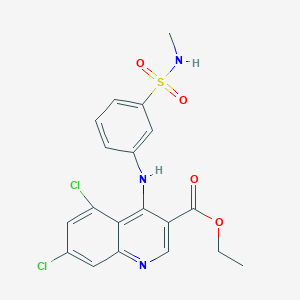

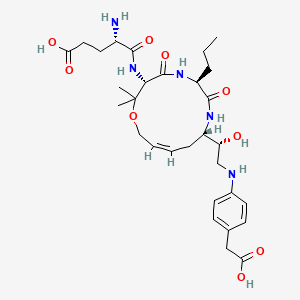

L-5-Methyluridine, also known as ribothymidine, is a pyrimidine nucleoside. It is the ribonucleoside counterpart to the deoxyribonucleoside thymidine, which lacks a hydroxyl group at the 2’ position. This compound contains a thymine base joined to a ribose pentose sugar. This compound is a white solid and is one of the most common modifications made to cellular RNA, occurring almost universally in position 54 of eukaryotic and bacterial tRNA .

準備方法

Synthetic Routes and Reaction Conditions: L-5-Methyluridine can be synthesized from D-glucose via 1,2-isopropylidene-α-D-ribofuranose as an intermediate. The critical intermediate 1,2-O-isopropylidene-α-D-ribofuranose is prepared from D-glucose via D-allose. The L-enantiomer of 5-methyluridine is obtained from L-arabinose and independently from L-xylose .

Industrial Production Methods: An economical process for the large-scale production of 2’,3’-didehydro-3’-deoxythymidine (d4T) from 5-methyluridine has been disclosed. This process employs a novel, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine intermediate as well as a highly efficient and practical deprotection, isolation, and purification procedure for the d4T product .

化学反応の分析

Types of Reactions: L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be synthesized from thymine (5-methyluracil) and inosine enzymatically by means of the ribosyl transfer reaction .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include D-glucose, L-arabinose, L-xylose, and various acids such as HCl and H2SO4. The reaction conditions often involve the use of methanol (MeOH) and acetolysis .

Major Products Formed: The major products formed from these reactions include 5-methyluridine and its derivatives, such as 2’,3’-didehydro-3’-deoxythymidine (d4T) .

科学的研究の応用

L-5-Methyluridine has a wide range of scientific research applications. It is one of the most abundant non-canonical bases occurring on various RNA molecules. Recent studies have revealed its influences on the development of breast cancer, systemic lupus erythematosus, and the regulation of stress responses . The accurate identification of 5-methyluridine sites is crucial for understanding their biological functions . Additionally, it has been used in the study of RNA modifications and their roles in various biological processes .

作用機序

The mechanism of action of L-5-Methyluridine involves its incorporation into RNA molecules, where it serves to stabilize the structure of tRNA. In yeast, the modification is catalyzed by the methyltransferase Trm2, which targets U54 of tRNAs for methylation . In mammals, the enzymes TRMT2A and TRMT2B are predicted to catalyze the formation of 5-methyluridine, although their site-specificities are yet to be fully demonstrated .

類似化合物との比較

L-5-Methyluridine is similar to other pyrimidine nucleosides such as 5-methylcytosine and 3-methyluridine. it is unique in its widespread occurrence in tRNA and its role in stabilizing the T-arm of tRNA molecules . Other similar compounds include thymidine, which is the deoxyribonucleoside counterpart of 5-methyluridine .

List of Similar Compounds:- 5-Methylcytosine

- 3-Methyluridine

- Thymidine

特性

分子式 |

C10H14N2O6 |

|---|---|

分子量 |

258.23 g/mol |

IUPAC名 |

1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1 |

InChIキー |

DWRXFEITVBNRMK-CMRQFXIRSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

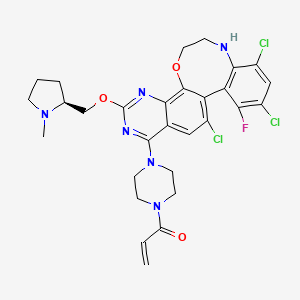

![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)

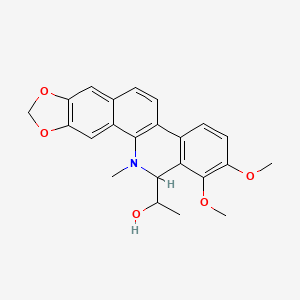

![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)

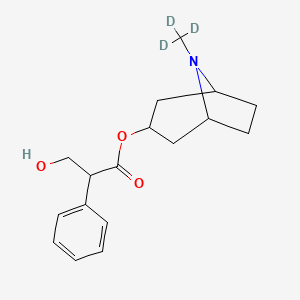

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)